Sulfo-Cy5-acid

Bioconjugation Aqueous solubility Protein labeling

Sulfo-Cy5-acid is the sulfonated Cy5 free carboxylic acid for researchers who demand aqueous solubility, custom activation, and assay reproducibility. Unlike non-sulfonated Cy5, it dissolves directly in PBS—no DMF/DMSO required—preserving protein integrity and maximizing labeling yield. Procure the free acid to generate custom activated esters (TFP, STP, sulfo-NHS) in-house using standard coupling reagents. Its well-characterized Cy3/Cy5 FRET pair (R₀ ≈ 54 Å) and 1.0 ns fluorescence lifetime enable smFRET and lifetime-multiplexed microscopy without re-optimization. ≥95% purity by HPLC. For R&D use only.

Molecular Formula C33H40N2O8S2
Molecular Weight 656.8 g/mol
Cat. No. B11930048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy5-acid
Molecular FormulaC33H40N2O8S2
Molecular Weight656.8 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C
InChIInChI=1S/C33H40N2O8S2/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43)
InChIKeyHPICMEGAGMPYID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfo-Cy5-acid: Properties and Baseline Specifications for Procurement Decisions


Sulfo-Cy5-acid (CAS: 146368-11-8) is a sulfonated cyanine-5 (Cy5) far-red fluorescent dye characterized by a carboxylate functional group. It belongs to the polymethine cyanine dye family and exhibits spectral properties with excitation/emission maxima centered near 646–649 nm / 664–672 nm in aqueous buffer systems [1]. The compound is defined by its sulfonate substituents, which confer high water solubility (>10 mg/mL in aqueous buffers) and reduce aggregation relative to non-sulfonated Cy5 . This dye is a core platform molecule, supplied as the free carboxylic acid for custom activation into reactive esters (e.g., NHS, TFP) . Its far-red emission is optimal for applications requiring minimal autofluorescence from biological samples [1].

Sulfo-Cy5-acid: Why Non-Sulfonated Cy5 and Alternative Far-Red Dyes Cannot Substitute Without Quantifiable Performance Trade-offs


Generic substitution of Sulfo-Cy5-acid with non-sulfonated Cy5 or structurally distinct far-red dyes (e.g., Alexa Fluor 647, Cy5.5) introduces measurable differences in solubility, aggregation propensity, photostability, and spectral overlap that directly impact experimental reproducibility and data quality. Non-sulfonated Cy5 requires organic co-solvents (DMF or DMSO at 5–20% v/v) to prevent precipitation in aqueous labeling reactions, which can denature sensitive proteins and increase nonspecific background . Alexa Fluor 647, while exhibiting superior photostability and brightness, carries a 2-fold higher net negative charge that can alter conjugate electrophoretic mobility and antibody-antigen binding kinetics [1]. Cy5.5, with emission shifted to ~694 nm, reduces spectral overlap with common Cy3 donors, altering FRET efficiency in established assays . The sulfonation pattern of Sulfo-Cy5-acid (two sulfonate groups) provides a specific balance of water solubility and moderate negative charge density that is not replicated by alternatives with zero sulfonates (Cy5), four sulfonates (Alexa Fluor 647), or extended conjugation (Cy5.5) .

Sulfo-Cy5-acid: Quantitative Differentiation Evidence for Procurement Selection


Sulfo-Cy5-acid vs. Non-Sulfonated Cy5: Solubility and Aggregation Propensity in Aqueous Bioconjugation Reactions

Sulfo-Cy5-acid exhibits direct solubility in aqueous buffers (PBS, pH 7.4) without organic co-solvents, whereas non-sulfonated Cy5 requires pre-dissolution in DMF or DMSO followed by addition to aqueous systems at 5–20% (v/v) organic co-solvent to prevent precipitation . In solid-phase peptide synthesis, the use of Sulfo-Cy5-acid eliminates the need for DMF pre-dissolution steps, reducing solvent compatibility issues and improving labeling homogeneity . Additionally, Sulfo-Cy5 exhibits a 7 nm bathochromic shift in absorbance maximum when conjugated to polyallylamine hydrochloride (PAH) in aqueous buffer (644 nm to 651 nm), indicating reduced H-aggregate formation compared to non-sulfonated Cy5, which shows only a 4 nm shift (638 nm to 642 nm) [1].

Bioconjugation Aqueous solubility Protein labeling

Sulfo-Cy5-acid vs. Alexa Fluor 647: Comparative Photostability and Brightness in Microarray and Imaging Applications

In microarray-based oligonucleotide hybridization assays, Sulfo-Cy5-acid conjugated probes exhibit an 89% loss in fluorescence signal after 150 minutes of exposure to 30 ppb atmospheric ozone, compared to 75% loss for Alexa Fluor 647 under identical conditions [1]. However, in terms of relative brightness (extinction coefficient × quantum yield), Sulfo-Cy5-acid (ε = 250,000 M⁻¹cm⁻¹; Φ = 0.27–0.28) yields a brightness product of approximately 67,500–70,000, while Alexa Fluor 647 (ε = 270,000 M⁻¹cm⁻¹; Φ = 0.33) yields approximately 89,100—a ~25–33% higher brightness value [2]. This brightness advantage of Alexa Fluor 647 is offset by its higher net negative charge (four sulfonates vs. two), which can increase electrophoretic mobility shifts in gel-based assays [3].

Microarray Photostability Fluorescence microscopy

Sulfo-Cy5-acid vs. Sulfo-Cy3: Sensitivity Advantage in Far-Red Channel with Reduced Autofluorescence

Sulfo-Cy5-acid operates in the far-red spectral region (Ex/Em ~649/672 nm), whereas Sulfo-Cy3 emits in the green-orange region (Ex/Em ~555/569 nm) . Biological samples exhibit significantly lower autofluorescence in the >650 nm region compared to <600 nm, resulting in improved signal-to-background ratios . Sulfo-Cy5-acid has a molar extinction coefficient of 250,000 M⁻¹cm⁻¹ compared to 150,000–162,000 M⁻¹cm⁻¹ for Sulfo-Cy3, representing a 54–67% higher photon absorption capacity [1]. Its quantum yield of 0.27–0.28 is 170–600% higher than Sulfo-Cy3's reported quantum yield range of 0.04–0.15 [2]. These combined factors yield a brightness product for Sulfo-Cy5-acid (67,500–70,000) that is approximately 3.1- to 11.7-fold greater than that of Sulfo-Cy3 (6,000–22,500) [1][2].

Autofluorescence Signal-to-noise ratio In vivo imaging

Sulfo-Cy5-acid vs. Cy5.5: Spectral Overlap and FRET Compatibility with Cy3 Donor

The Cy3/Cy5 FRET pair is the most widely used donor-acceptor combination for single-molecule FRET (smFRET) studies, with a Förster radius (R₀) of approximately 54 Å under standard conditions [1]. Sulfo-Cy5-acid emission maximum at 664–672 nm provides optimal spectral overlap with the Cy3 emission envelope (~550–620 nm) to maximize energy transfer efficiency [2]. In contrast, Cy5.5 has a significantly red-shifted absorption maximum at 675–694 nm, which reduces spectral overlap with Cy3 donors and decreases the calculated R₀ value by approximately 20–30% compared to the Cy3/Cy5 pair . Cy5.5 also exhibits a lower extinction coefficient (190,000–209,000 M⁻¹cm⁻¹) and lower quantum yield (0.20–0.28) compared to Sulfo-Cy5-acid (ε = 250,000 M⁻¹cm⁻¹; Φ = 0.27–0.28) .

FRET Spectral overlap Biosensors

Sulfo-Cy5-acid: Synthetic Versatility as a Non-Activated Carboxylic Acid for Custom Ester Derivatization

Sulfo-Cy5-acid, as the free carboxylic acid, serves as a flexible precursor for the synthesis of custom activated esters that are not commercially available . It can be converted to Sulfo-Cy5 NHS ester (amine-reactive), Sulfo-Cy5 TFP ester (2,3,5,6-tetrafluorophenol, amine-reactive with enhanced stability), and Sulfo-Cy5 STP ester (4-sulfo-2,3,5,6-tetrafluorophenol sodium salt, water-soluble amine-reactive) [1]. This contrasts with pre-activated dyes (e.g., Alexa Fluor 647 NHS ester), which are supplied as a single reactive form with limited flexibility for alternative chemistries. The carboxylic acid can also be directly coupled to amine-functionalized solid supports in solid-phase peptide synthesis using in situ activation reagents such as HATU . Sulfo-Cy5 conjugates prepared from this precursor exhibit pH insensitivity across a range of pH 4–10 .

Bioconjugation Custom synthesis Activated esters

Sulfo-Cy5-acid vs. Sulfo-Cy3 and Alexa Fluor 647: Fluorescence Lifetime and Time-Resolved Applications

Sulfo-Cy5-acid exhibits a fluorescence lifetime of 1.0 ns in phosphate-buffered saline [1]. This value is intermediate between the shorter lifetime of Sulfo-Cy3 (<0.3 ns) and the longer lifetime of Alexa Fluor 647 (1.4 ns) [2]. The 1.0 ns lifetime of Sulfo-Cy5-acid provides a distinct temporal signature that can be exploited in fluorescence lifetime imaging microscopy (FLIM) and time-gated detection for multiplexing with other fluorophores in the same spectral channel [1]. The >3-fold difference in lifetime between Sulfo-Cy5-acid (1.0 ns) and Sulfo-Cy3 (<0.3 ns) enables clear separation in time-resolved assays [1][2].

Fluorescence lifetime Time-resolved imaging Multiplexing

Sulfo-Cy5-acid: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Aqueous Bioconjugation Without Organic Co-Solvents: Protein and Antibody Labeling

Sulfo-Cy5-acid is the preferred choice for labeling proteins and antibodies in purely aqueous buffers where even trace amounts of DMF or DMSO can cause denaturation or aggregation [1]. Unlike non-sulfonated Cy5, which requires 5–20% organic co-solvent to maintain solubility, Sulfo-Cy5-acid dissolves directly in PBS or other aqueous buffers, preserving protein integrity and maximizing labeling yield [2]. The reduced aggregation propensity (evidenced by a 7 nm red shift in conjugated absorbance vs. 4 nm for Cy5) further ensures homogeneous conjugate populations .

Custom Synthesis of Non-Commercial Activated Esters for Specialized Bioconjugation Chemistries

Research groups requiring activated esters beyond standard NHS chemistry—such as TFP esters for enhanced hydrolytic stability or STP esters for improved water solubility—should procure Sulfo-Cy5-acid rather than pre-activated NHS ester forms [1]. The free carboxylic acid serves as a universal precursor, enabling in-house activation with coupling reagents (HATU, EDC/Sulfo-NHS) to generate custom reactive derivatives tailored to specific peptide or nucleic acid coupling conditions [2].

Established Cy3/Cy5 FRET Assays Requiring Validated Spectral Overlap and Förster Radius

Sulfo-Cy5-acid is the essential acceptor for FRET experiments using Cy3 as the donor fluorophore. The Cy3/Cy5 pair has a well-characterized Förster radius (R₀ ≈ 54 Å) that underpins quantitative distance measurements in single-molecule FRET (smFRET), nucleic acid folding studies, and protein conformational sensors [1]. Substitution with Cy5.5, which exhibits a 26–45 nm red shift in absorption and reduced spectral overlap, would invalidate established R₀ calibrations and require complete re-optimization of linker geometries and assay conditions [2].

Multiplexed Fluorescence Lifetime Imaging (FLIM) for Distinguishing Far-Red Signals

The 1.0 ns fluorescence lifetime of Sulfo-Cy5-acid provides a distinct temporal signature that can be discriminated from both shorter-lifetime green dyes (Sulfo-Cy3, τ < 0.3 ns) and longer-lifetime far-red dyes (Alexa Fluor 647, τ = 1.4 ns) [1][2]. This property enables lifetime-based multiplexing in the same spectral detection channel, increasing the number of simultaneously detectable targets in advanced microscopy applications without spectral bleed-through [1].

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